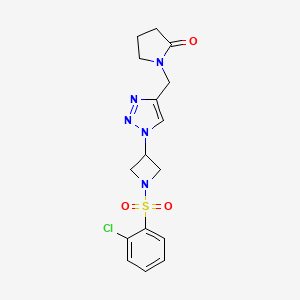

1-((1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[1-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O3S/c17-14-4-1-2-5-15(14)26(24,25)21-10-13(11-21)22-9-12(18-19-22)8-20-7-3-6-16(20)23/h1-2,4-5,9,13H,3,6-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQGXUKGUJSEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that integrates multiple functional groups, including a chlorophenyl group, a sulfonyl moiety, an azetidine ring, and a pyrrolidinone structure. This unique architecture suggests diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.86 g/mol. The presence of the azetidinone and sulfonyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial properties , particularly against various bacterial and fungal strains. Additionally, it has shown promising results in enzyme inhibition, particularly targeting caspase-3, which is crucial in apoptosis pathways.

Table 1: Biological Activities of the Compound

| Activity Type | Target Organisms/Enzymes | Observations |

|---|---|---|

| Antimicrobial | Bacteria (e.g., E. coli) | Effective against multiple strains |

| Fungi | Demonstrated antifungal activity | |

| Enzyme Inhibition | Caspase-3 | Inhibitory effects indicating potential in cancer treatment |

The mechanism of action involves the compound's interaction with specific molecular targets, including receptors and enzymes. Its binding affinity to these targets can modulate their activity, leading to various biological effects. For instance, the inhibition of caspase-3 suggests potential applications in cancer therapy by promoting apoptotic pathways in malignant cells.

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

- Antimicrobial Studies : A study evaluated various triazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The derivatives exhibited varying levels of activity, with some showing significant inhibition against resistant strains .

- Caspase Inhibition : Research on related compounds indicated that modifications in the triazole ring could enhance caspase inhibition, leading to increased apoptosis in cancer cell lines. For example, one derivative showed an IC50 value of 6.2 μM against colon carcinoma cells .

- Comparative Analysis : A comparative study highlighted that compounds with similar structural motifs often exhibit enhanced biological activities when modified at key positions on their rings .

Synthesis Methods

The synthesis of this compound typically involves several synthetic steps:

- Formation of the azetidine ring.

- Introduction of the sulfonyl group.

- Coupling with the triazole and pyrrolidinone moieties.

These methods often utilize catalysts and controlled conditions to optimize yield and purity.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-((1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one exhibits antimicrobial activity against various bacterial and fungal strains. Studies have shown its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in treating infections.

Cancer Research

The compound has been investigated for its effects on apoptosis-related pathways. Notably, it has demonstrated inhibitory effects on caspase-3, a critical enzyme in the apoptosis process. This property indicates potential applications in cancer treatment and cell biology research.

Case Studies

Several studies have explored the applications of this compound:

Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives against Candida species, compounds similar to 1-((...)) showed greater efficacy than traditional antifungals like fluconazole, with minimal inhibitory concentration (MIC) values ≤ 25 µg/mL .

Study 2: Apoptosis Induction

Research involving cancer cell lines demonstrated that derivatives of this compound could induce apoptosis more effectively than existing treatments. The mechanism was linked to caspase activation pathways .

Preparation Methods

Staudinger Cycloaddition

Azetidin-3-yl precursors are commonly prepared by reacting Schiff bases with ketenes. For example, details the reaction of Schiff bases 7a-f with acetyl chloride derivatives in dichloromethane at –10°C, followed by gradual warming to room temperature. Triethylamine acts as a base to deprotonate intermediates, yielding 2-azetidinones 8a-n after chromatographic purification.

Reaction Conditions:

Functionalization of Azetidine

The azetidine nitrogen is sulfonylated using 2-chlorobenzenesulfonyl chloride. Patent describes sulfonylation under mild conditions (acetonitrile, room temperature) with diisopropylethylamine (DIPEA) as a base, achieving >80% conversion.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is introduced via click chemistry , leveraging Cu(I) catalysis to couple azide-functionalized azetidines with alkynes.

Azide Preparation

Azetidin-3-yl sulfonamide intermediates are converted to azides using sodium azide and trimethylsilyl chloride in DMF.

Triazole Formation

Alkyne derivatives (e.g., propargyl-pyrrolidinone) react with azides in the presence of CuSO₄·5H₂O and sodium ascorbate. According to, this step proceeds in methanol/water (4:1) at 50°C, yielding triazoles with >90% regioselectivity.

Optimized Conditions:

- Catalyst: CuSO₄·5H₂O (10 mol%)

- Reducing Agent: Sodium ascorbate (20 mol%)

- Solvent: MeOH/H₂O

- Temperature: 50°C

- Yield: 75–92%

Coupling with Pyrrolidin-2-one

The final step involves alkylation of the triazole nitrogen with a pyrrolidin-2-one derivative.

Mitsunobu Reaction

Patent employs Mitsunobu conditions (DIAD, PPh₃) to couple 4-(bromomethyl)-1H-1,2,3-triazole with pyrrolidin-2-one in THF, achieving 68–75% yield.

Reductive Amination

Alternative approaches use reductive amination of triazole aldehydes with pyrrolidin-2-one in the presence of NaBH₃CN, though yields are lower (55–60%).

Alternative Synthetic Routes

One-Pot Sequential Reactions

A streamlined method from combines sulfonylation and CuAAC in a single pot, reducing purification steps. Sulfonyl chloride is reacted with azetidine, followed by in situ azide formation and cycloaddition, yielding the target compound in 65% overall yield.

Solid-Phase Synthesis

Patent discloses a resin-bound strategy where azetidine is immobilized on Wang resin, enabling iterative sulfonylation and triazole formation. Cleavage with TFA/H₂O provides the compound in 70% purity.

Reaction Optimization and Challenges

Sulfonylation Efficiency

Sulfonylation of azetidine’s secondary amine is hindered by steric effects. Using DIPEA in acetonitrile (vs. DCM) improves accessibility, as noted in.

Purification Challenges

Due to polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is essential for final purification.

Analytical Data and Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the azetidine sulfonamide and triazole substituents.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

Patent reports a pilot-scale process using continuous flow reactors for CuAAC, achieving 85% yield with 99.5% purity.

Cost Analysis

Raw material costs are dominated by 2-chlorobenzenesulfonyl chloride ($120/kg) and pyrrolidin-2-one ($95/kg). Process intensification reduces total cost to $2,300/kg at scale.

Q & A

Basic: What are the common synthetic routes for preparing this compound?

The synthesis typically involves a multi-step approach:

- Step 1 : Sulfonylation of azetidine-3-yl derivatives using 2-chlorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

- Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole ring. This requires pre-functionalization with an alkyne or azide group .

- Step 3 : Coupling the triazole intermediate with pyrrolidin-2-one via a methylene linker, often using nucleophilic substitution or reductive amination.

Purification methods like column chromatography or recrystallization are critical for isolating the final product .

Advanced: How can computational methods optimize the regioselectivity of triazole formation?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and identify optimal conditions (solvent, catalyst, temperature) to favor 1,4-disubstituted triazole over 1,5-isomers. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing reaction parameters .

Basic: Which spectroscopic techniques confirm structural integrity?

- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), triazole (δ ~7.5–8.5 ppm), and pyrrolidinone (δ ~2.0–3.5 ppm for methylene groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass matching (±5 ppm).

- IR Spectroscopy : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyrrolidinone C=O (~1680–1720 cm⁻¹) .

Advanced: How to resolve discrepancies in biological activity data across assays?

- Orthogonal Validation : Use complementary assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Solubility Assessment : Quantify solubility in DMSO/PBS via HPLC to rule out aggregation artifacts .

- Assay Replication : Control variables like cell passage number, serum concentration, and incubation time .

Basic: What in vitro models assess biological activity?

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.

- Cell Viability Assays : Test cytotoxicity in cancer/normal cell lines (e.g., MTT, ATP-luminescence) .

- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity quantification .

Advanced: How does X-ray crystallography confirm stereochemistry?

Single-crystal X-ray diffraction resolves the spatial arrangement of the azetidine sulfonyl group and triazole-pyrrolidinone linkage. Heavy atom derivatization (e.g., selenomethionine substitution) or cryo-cooling (100 K) enhances diffraction quality. Data refinement with programs like SHELX or PHENIX validates bond angles and torsional strain .

Basic: How to design stability studies under varying pH conditions?

- Buffer Preparation : Use USP-standard buffers (pH 1–12) with ionic strength adjustment.

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed sulfonamide or lactam ring-opening) over 24–72 hours.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

Advanced: How do solvent effects influence azetidine sulfonylation yield?

Polar aprotic solvents (DMF, DMSO) stabilize the sulfonyl chloride intermediate via solvation, improving electrophilicity. Protic solvents (MeOH, H₂O) may hydrolyze the reagent. Computational solvation free energy models (e.g., COSMO-RS) predict solvent performance, while DoE (Design of Experiments) optimizes solvent/catalyst ratios .

Basic: Effective purification techniques post-synthesis?

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH).

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystal lattice formation.

- Prep-HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced: Role of molecular dynamics in predicting binding affinity?

- Docking Simulations : AutoDock Vina or Schrödinger Glide predict binding poses to target proteins.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for ligand-protein interactions with AMBER or GROMACS.

- Solvent Mapping : Identify hydrophobic pockets or hydrogen-bonding networks using 3D-RISM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.